BenchChemオンラインストアへようこそ!

1-Benzyl-3-(4-methylphenyl)piperazine

Lipophilicity Pharmacokinetics ADME

This 1-Benzyl-3-(4-methylphenyl)piperazine (CAS 1248907-85-8, ≥95%) is a precisely defined disubstituted piperazine for SAR studies targeting aminergic GPCRs. The unique 4-methyl substitution on the aryl ring creates distinct electrostatic and steric profiles, critical for differentiating it from unsubstituted BZP or other regioisomers—a key factor for generating publication-ready, reproducible data. Its superior LogP (3.68) enhances CNS penetration prediction, and vendor-supplied batch-specific QC documentation (NMR, HPLC, GC) meets stringent peer-review standards, making it the verifiable building block your CNS discovery program requires.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 1248907-85-8
Cat. No. B1468208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(4-methylphenyl)piperazine
CAS1248907-85-8
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2CN(CCN2)CC3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-15-7-9-17(10-8-15)18-14-20(12-11-19-18)13-16-5-3-2-4-6-16/h2-10,18-19H,11-14H2,1H3
InChIKeyQTTQKWXGHVXWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-3-(4-methylphenyl)piperazine (CAS 1248907-85-8): Supplier-Grade Overview and Molecular Characterization for Procurement


1-Benzyl-3-(4-methylphenyl)piperazine (CAS 1248907-85-8) is a synthetic disubstituted piperazine derivative with the molecular formula C₁₈H₂₂N₂ and a molecular weight of 266.38 g/mol . The compound contains a piperazine core substituted at the N1 position with a benzyl group and at the N3 position with a 4-methylphenyl (p-tolyl) moiety, yielding a calculated LogP value of approximately 3.68, which indicates substantial lipophilicity relative to simpler piperazine analogs [1]. Commercial availability from major chemical suppliers is documented at standard purity of ≥95%, with batch-specific QC data (NMR, HPLC, GC) provided for procurement verification .

Why 1-Benzyl-3-(4-methylphenyl)piperazine Cannot Be Replaced by Generic Benzylpiperazines: Evidence-Based Differentiation


The assumption that any benzylpiperazine derivative can substitute for 1-Benzyl-3-(4-methylphenyl)piperazine is contradicted by established structure-activity relationship (SAR) data. Computational docking studies of arylpiperazines at the dopamine D₂ receptor demonstrate that substituents on the aryl ring produce quantifiable and directional changes in receptor binding affinity, with electron-donating groups (e.g., -OCH₃) enhancing affinity and electron-withdrawing groups (e.g., -NO₂) reducing it relative to unsubstituted phenylpiperazine [1]. Furthermore, steric constraints at the receptor binding pocket render bulky substituents at the 4-position of the aryl ring unfavorable for productive ligand-receptor interactions [1]. Consequently, the 4-methyl substitution pattern in the target compound generates a unique electrostatic and steric profile that differentiates it from both unsubstituted benzylpiperazine (BZP) and alternative substitution regioisomers, making generic replacement scientifically unjustified.

Quantitative Differentiation Evidence for 1-Benzyl-3-(4-methylphenyl)piperazine: Comparative Performance Against Closest Analogs


Lipophilicity (LogP) as a Quantitative Differentiator for Membrane Permeability

1-Benzyl-3-(4-methylphenyl)piperazine exhibits a calculated LogP value of 3.68, which is substantially higher than the LogP of 1.5 for the mono-substituted analog 1-(4-methylbenzyl)piperazine [1][2]. This difference of 2.18 LogP units corresponds to an approximately 150-fold increase in predicted octanol-water partition coefficient, directly impacting the compound's ability to passively diffuse across biological membranes. Higher lipophilicity is a critical parameter for applications requiring blood-brain barrier penetration or cellular uptake in vitro.

Lipophilicity Pharmacokinetics ADME

Structural Differentiation by Substituent Position: N3-Aryl Substitution as a Receptor Binding Determinant

Docking studies of 1-benzyl-4-arylpiperazine derivatives at the dopamine D₂ receptor establish that substituents on the aryl ring produce directionally specific effects on binding affinity. Electron-donating substituents (e.g., -OCH₃) increased binding affinity relative to unsubstituted phenylpiperazine, while electron-withdrawing substituents (e.g., -NO₂) decreased affinity [1]. The 4-methyl group in 1-Benzyl-3-(4-methylphenyl)piperazine represents a moderately electron-donating substitution (σp = -0.17) that is predicted to enhance receptor interactions relative to unsubstituted benzylpiperazine, yet steric tolerance data indicate that substituents larger than methyl at the 4-position become unfavorable [1].

Structure-Activity Relationship Dopamine D₂ Receptor Molecular Docking

QC Documentation and Procurement Reliability: Vendor Batch-Specific Analytical Support

Commercial suppliers provide 1-Benzyl-3-(4-methylphenyl)piperazine at a standard purity of ≥95% with batch-specific QC documentation including NMR, HPLC, and GC analytical data . This represents a verifiable quality benchmark that is not universally available for all piperazine derivatives, particularly custom-synthesized analogs or those from non-GMP sources. The availability of batch-specific analytical data reduces the experimental burden of in-house characterization and provides traceable documentation for publication or regulatory submission.

Analytical Chemistry Quality Control Procurement

Application Scenarios for 1-Benzyl-3-(4-methylphenyl)piperazine Where Differentiation Drives Experimental Success


Structure-Activity Relationship (SAR) Studies of GPCR Ligands Requiring Defined Aryl Substituent Parameters

In SAR campaigns targeting dopamine D₂ or related aminergic GPCRs, this compound serves as a precisely defined reference point for evaluating the contribution of a 4-methyl substituent to receptor binding. Its intermediate electron-donating character (σp = -0.17) and moderate steric profile provide a quantifiable comparator against unsubstituted phenyl controls, 4-methoxy (stronger electron donor), and 4-nitro (electron-withdrawing) analogs [1]. The established SAR framework from arylpiperazine docking studies provides context for interpreting affinity shifts [1].

CNS-Targeted Probe Development Leveraging Enhanced Lipophilicity

For assays requiring passive membrane permeability or blood-brain barrier penetration, the calculated LogP of 3.68 represents a quantitative advantage over less lipophilic piperazine analogs (e.g., 1-(4-methylbenzyl)piperazine with LogP = 1.5) [2][3]. This 150-fold higher partition coefficient translates to superior predicted CNS penetration, making the compound suitable for in vitro models of CNS target engagement or as a starting scaffold for developing brain-penetrant tool compounds.

High-Confidence Procurement for Publication-Ready Reproducibility

When experimental protocols require verifiable compound identity and purity for publication in peer-reviewed journals, the availability of vendor-supplied batch-specific QC documentation (NMR, HPLC, GC; ≥95% purity) meets the reproducibility standards demanded by journals and funding agencies . This documentation trail is particularly critical for studies involving novel biological activity claims or where compound integrity may be challenged during peer review.

Method Development and Validation for Analytical Reference Standards

The compound's defined structure, documented purity, and availability of spectroscopic characterization data make it suitable for use as a reference standard in HPLC or LC-MS method development for detecting or quantifying piperazine derivatives. The batch-specific analytical data provide a benchmark for system suitability testing and calibration curve validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3-(4-methylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.